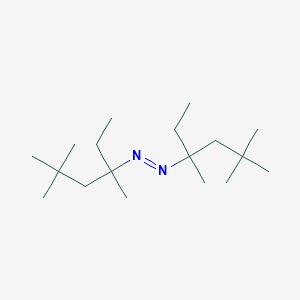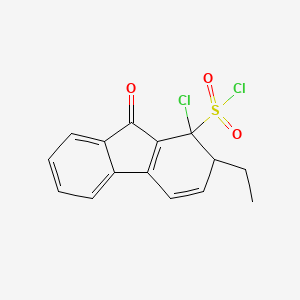
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is an organic compound belonging to the class of carbazoles Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide typically involves the following steps:
Formation of 9-Butyl-9H-carbazole: This can be achieved by reacting carbazole with butyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The 9-butyl-9H-carbazole is then subjected to alkylation with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Formylation: The final step involves the formylation of the alkylated product using formic acid or a formylating agent like formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or aminated carbazole derivatives.
Scientific Research Applications
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and mechanical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide moiety can form hydrogen bonds with active sites, while the carbazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-9H-carbazole: Lacks the formamide moiety, resulting in different chemical properties and applications.
N-(1-(9-Ethyl-9H-carbazol-3-yl)ethyl)formamide: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications.
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)acetamide:
Uniqueness
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is unique due to the presence of both a butyl group and a formamide moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Properties
CAS No. |
52916-27-5 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[1-(9-butylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C19H22N2O/c1-3-4-11-21-18-8-6-5-7-16(18)17-12-15(9-10-19(17)21)14(2)20-13-22/h5-10,12-14H,3-4,11H2,1-2H3,(H,20,22) |
InChI Key |
XFTXELVWAWHMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14640666.png)
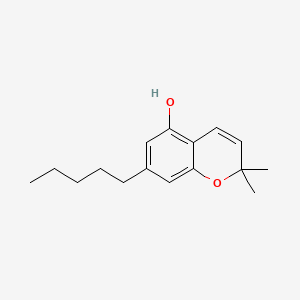
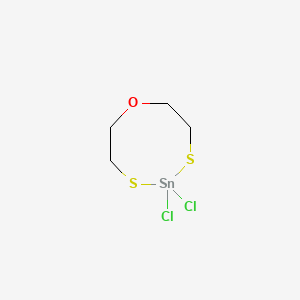

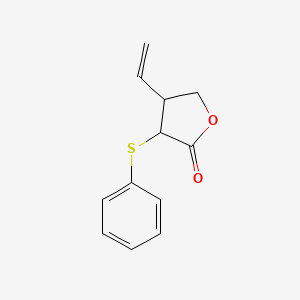
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
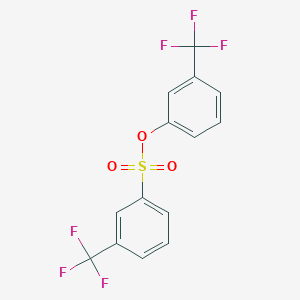
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
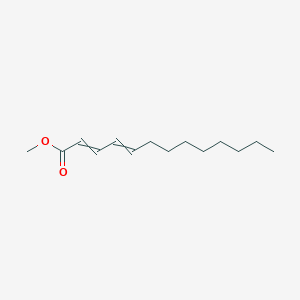
methanide](/img/structure/B14640717.png)
